N,N'-(4-nitrobenzene-1,3-diyl)ditetrahydrofuran-2-carboxamide
Overview
Description
N,N'-(4-nitrobenzene-1,3-diyl)ditetrahydrofuran-2-carboxamide is a complex organic compound characterized by its nitrobenzene core and tetrahydrofuran (THF) rings
Synthetic Routes and Reaction Conditions:
Formation of Tetrahydrofuran Rings: The nitro-substituted benzene is then reacted with dihalides to form the THF rings. This step typically involves a nucleophilic substitution reaction.
Carboxamide Formation: Finally, the carboxamide groups are introduced through a reaction with an appropriate amine under dehydration conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes. Specialized reactors and controlled environments are used to ensure the purity and yield of the compound. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines, which can be further functionalized.
Substitution Reactions: The THF rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents are hydrogen gas, tin chloride, and iron powder.
Substitution Reactions: Reagents like alkyl halides, alcohols, and amines are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitric acid, and other oxidized forms.
Reduction Products: Amines, hydroxylamines, and other reduced derivatives.
Substitution Products: Alkylated THF derivatives, amino-substituted THF derivatives, and other functionalized products.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups. Biology: It serves as a probe in biological studies to understand the interaction of nitroaromatic compounds with biological systems. Medicine: Industry: The compound is used in the manufacture of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N,N'-(4-nitrobenzene-1,3-diyl)ditetrahydrofuran-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often engaging in redox reactions that modulate biological pathways.
Comparison with Similar Compounds
N,N'-(4-nitrobenzene-1,3-diyl)bis(2-phenoxybutanamide): This compound has a similar structure but with phenoxy groups instead of THF rings.
4-Nitrobenzene-1,3-diol: A simpler compound with a nitro group on a benzene ring, lacking the THF rings and carboxamide groups.
Uniqueness: The presence of THF rings and carboxamide groups in N,N'-(4-nitrobenzene-1,3-diyl)ditetrahydrofuran-2-carboxamide provides unique chemical and physical properties compared to its similar compounds
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
N-[4-nitro-3-(oxolane-2-carbonylamino)phenyl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c20-15(13-3-1-7-24-13)17-10-5-6-12(19(22)23)11(9-10)18-16(21)14-4-2-8-25-14/h5-6,9,13-14H,1-4,7-8H2,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSSGSMRMLZMLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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